molecular formula C13H17NO4 B14081662 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid CAS No. 953725-56-9

2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid

Cat. No.: B14081662
CAS No.: 953725-56-9
M. Wt: 251.28 g/mol
InChI Key: AWSLTXVAURCPFB-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.27838 g/mol . This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a diethylamino group through an oxoethoxy bridge. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with diethylaminoethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the oxoethoxy linkage . The reaction mixture is then cooled, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored using techniques such as thin-layer chromatography to ensure complete conversion of the starting materials. The product is then purified using distillation or recrystallization methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes or receptors, modulating their activity. The oxoethoxy linkage provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid is unique due to its oxoethoxy linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable compound for various research applications .

Properties

CAS No.

953725-56-9

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-(diethylamino)-2-oxoethoxy]benzoic acid

InChI

InChI=1S/C13H17NO4/c1-3-14(4-2)12(15)9-18-11-8-6-5-7-10(11)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17)

InChI Key

AWSLTXVAURCPFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=CC=CC=C1C(=O)O

Origin of Product

United States

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